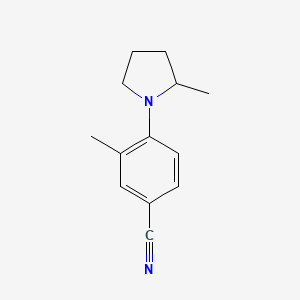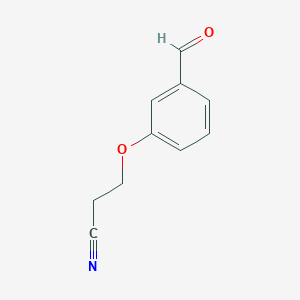
2-amino-N'-hydroxy-2-methylbutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-hydroxy-2-methylbutanimidamide is a chemical compound with the molecular formula C5H13N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a butanimidamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxy-2-methylbutanimidamide typically involves the reaction of 2-methylbutanamide with hydroxylamine and ammonia under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxy-2-methylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxy-2-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvents like dichloromethane, presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of 2-amino-N’-hydroxy-2-methylbutanimidamide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
2-amino-N’-hydroxy-2-methylbutanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxy-2-methylbutanimidamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-N’-hydroxy-2-methylbutanimidamide can be compared with other similar compounds, such as:
2-amino-N’-hydroxy-2-methylpropanimidamide: Similar structure but with a different alkyl group, leading to variations in reactivity and biological activity.
2-amino-N’-hydroxy-2-methylpentanimidamide: Longer carbon chain, which may affect its solubility and interaction with biological targets.
2-amino-N’-hydroxy-2-methylhexanimidamide: Even longer carbon chain, further influencing its chemical and biological properties
The uniqueness of 2-amino-N’-hydroxy-2-methylbutanimidamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-2-methylbutanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-3-5(2,7)4(6)8-9/h9H,3,7H2,1-2H3,(H2,6,8) |
InChI Key |
BWHIOLJDPFMMHI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(/C(=N/O)/N)N |
Canonical SMILES |
CCC(C)(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)
amine](/img/structure/B13082792.png)


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)


![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)

